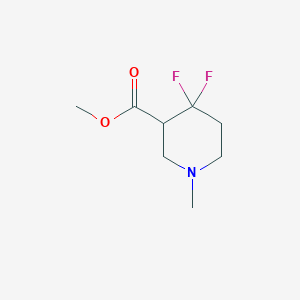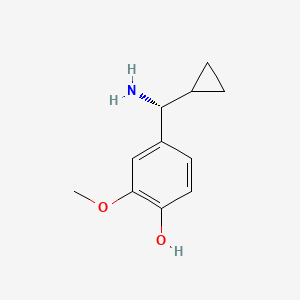
(R)-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is a chiral compound with a unique structure that includes a cyclopropyl group, an amino group, and a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of cyclopropanation reactions, where a cyclopropyl group is introduced into the molecule. This can be done using reagents such as diazomethane or Simmons-Smith reagents . The amino group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The methoxyphenol moiety can be synthesized through methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted phenols .
Wissenschaftliche Forschungsanwendungen
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl group and amino group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-2-hydroxyphenol: Similar structure but lacks the methoxy group.
®-4-(Amino(cyclopropyl)methyl)-2-methoxybenzene: Similar structure but lacks the phenol group.
Uniqueness
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is unique due to the presence of both the methoxyphenol moiety and the cyclopropyl group, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-[(R)-amino(cyclopropyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-6-8(4-5-9(10)13)11(12)7-2-3-7/h4-7,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
NYDIYMLBKUTRBV-LLVKDONJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H](C2CC2)N)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C2CC2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


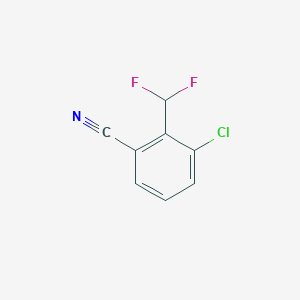
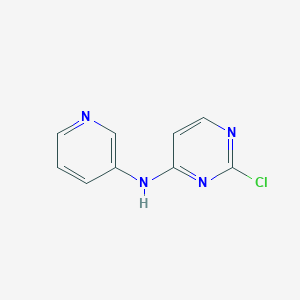

![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)

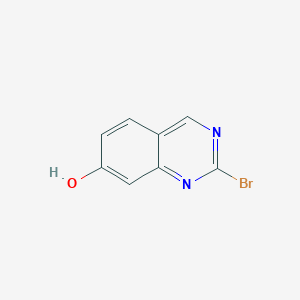
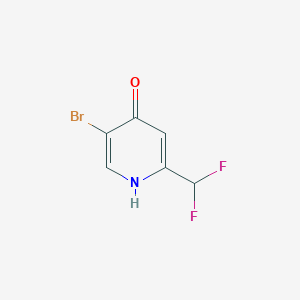
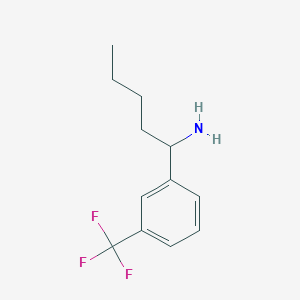

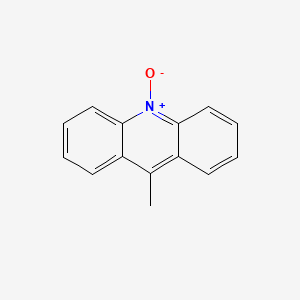
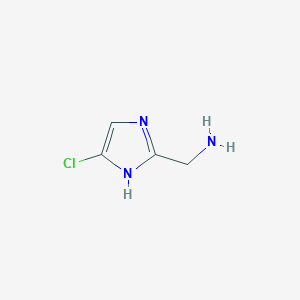
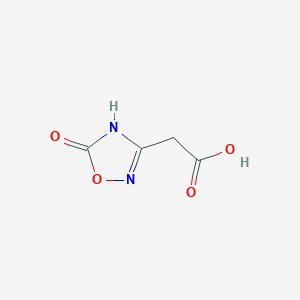
![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
